molecular formula C25H22BrOP B1586281 (2-Hydroxybenzyl)triphenylphosphonium bromide CAS No. 70340-04-4

(2-Hydroxybenzyl)triphenylphosphonium bromide

Cat. No.: B1586281
CAS No.: 70340-04-4
M. Wt: 449.3 g/mol
InChI Key: FKKZGQXMWVGPMH-UHFFFAOYSA-N
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Description

(2-Hydroxybenzyl)triphenylphosphonium bromide is a chemical compound with the molecular formula HOC6H4CH2P(C6H5)3Br. It is known for its applications in various scientific fields, including chemistry and biology. This compound is characterized by the presence of a triphenylphosphonium group attached to a 2-hydroxybenzyl moiety, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxybenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 2-hydroxybenzyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxybenzyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from reactions involving this compound include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .

Scientific Research Applications

(2-Hydroxybenzyl)triphenylphosphonium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.

    Biology: The compound is employed in studies involving cellular uptake and mitochondrial targeting due to its phosphonium group.

    Medicine: Research explores its potential in drug delivery systems, especially for targeting mitochondria in cancer cells.

    Industry: It finds applications in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Hydroxybenzyl)triphenylphosphonium bromide involves its ability to interact with various molecular targets. The phosphonium group facilitates the compound’s uptake into cells and mitochondria, where it can exert its effects. The 2-hydroxybenzyl moiety may participate in specific biochemical interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzyltriphenylphosphonium bromide
  • Methyltriphenylphosphonium bromide
  • Ethyltriphenylphosphonium bromide

Uniqueness

(2-Hydroxybenzyl)triphenylphosphonium bromide is unique due to the presence of the 2-hydroxybenzyl group, which imparts distinct chemical properties and reactivity compared to other triphenylphosphonium derivatives. This uniqueness makes it particularly valuable in specific synthetic and biological applications .

Properties

IUPAC Name

(2-hydroxyphenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21OP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKZGQXMWVGPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70340-04-4
Record name Phosphonium, [(2-hydroxyphenyl)methyl]triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70340-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Hydroxybenzyl)triphenylphosphonium bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-hydroxybenzyl)triphenylphosphonium bromide
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Synthesis routes and methods

Procedure details

2-Hydroxybenzyl alcohol was treated with triphenylphosphine hydrobromide in acetonitrile as described in Example 1 to yield [(2-Hydroxyphenyl)methyl]triphenylphosphonium bromide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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